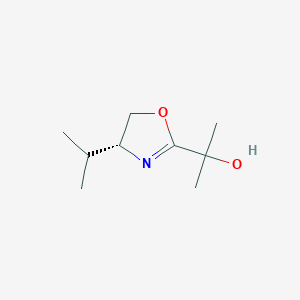
(R)-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol is a chiral compound that belongs to the class of oxazoline derivatives. These compounds are known for their diverse applications in organic synthesis, particularly as chiral auxiliaries and ligands in asymmetric synthesis. The presence of both an oxazoline ring and a secondary alcohol group in its structure makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol typically involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative. One common method is the reaction of ®-2-amino-2-methyl-1-propanol with isobutyric acid under dehydrating conditions to form the oxazoline ring. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Industrial Production Methods
On an industrial scale, the production of ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The oxazoline ring can be reduced to an oxazolidine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tosyl chloride in pyridine.
Major Products Formed
Oxidation: ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-one.
Reduction: ®-2-(4-Isopropyl-4,5-dihydrooxazolidin-2-yl)propan-2-ol.
Substitution: ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl tosylate.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds by controlling the stereochemistry of the reaction.
Biology
In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine
In medicine, derivatives of ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol may exhibit pharmacological activities and can be explored for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol depends on its application. As a chiral auxiliary, it exerts its effects by inducing chirality in the target molecule through steric and electronic interactions. The oxazoline ring and the hydroxyl group play crucial roles in these interactions, facilitating the formation of enantiomerically pure products.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(4-Isopropyl-4,5-dihydrooxazolidin-2-yl)propan-2-ol
- ®-2-(4-Isopropyl-4,5-dihydrothiazol-2-yl)propan-2-ol
- ®-2-(4-Isopropyl-4,5-dihydroimidazol-2-yl)propan-2-ol
Uniqueness
®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol is unique due to the presence of both an oxazoline ring and a secondary alcohol group, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-ol |
InChI |
InChI=1S/C9H17NO2/c1-6(2)7-5-12-8(10-7)9(3,4)11/h6-7,11H,5H2,1-4H3/t7-/m0/s1 |
InChI Key |
MSUGQGACPOZSJS-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C(C)(C)O |
Canonical SMILES |
CC(C)C1COC(=N1)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B12870533.png)
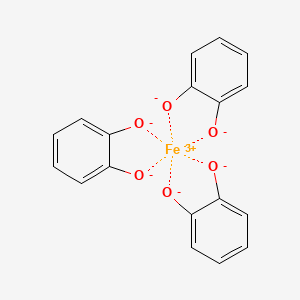

![2-Chlorobenzo[d]oxazole-4-carboxamide](/img/structure/B12870558.png)
![(1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B12870562.png)
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)
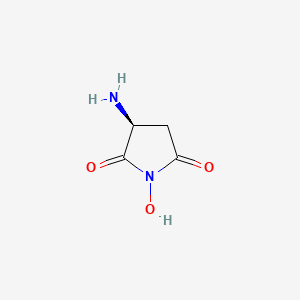
![(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)


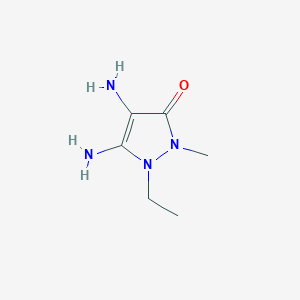

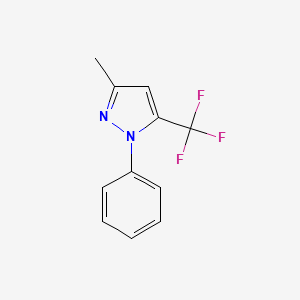
![Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B12870611.png)
